Cas no 146145-08-6 ((2S)-2-(naphthalen-2-yl)oxirane)

(2S)-2-(naphthalen-2-yl)oxirane Chemical and Physical Properties
Names and Identifiers
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- Oxirane, 2-naphthalenyl-, (2S)-
- (2S)-2-(naphthalen-2-yl)oxirane
- EN300-1842721
- (S)-2-(2-Naphthyl)oxirane
- 146145-08-6
- SCHEMBL10300821
- AKOS021450480
-
- Inchi: InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2/t12-/m1/s1
- InChI Key: LAGFFQGUWPDQNH-GFCCVEGCSA-N
- SMILES: C1C(O1)C2=CC3=CC=CC=C3C=C2
Computed Properties
- Exact Mass: 170.0732
- Monoisotopic Mass: 170.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.53
(2S)-2-(naphthalen-2-yl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842721-0.25g |
(2S)-2-(naphthalen-2-yl)oxirane |
146145-08-6 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1842721-2.5g |
(2S)-2-(naphthalen-2-yl)oxirane |
146145-08-6 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1842721-10.0g |
(2S)-2-(naphthalen-2-yl)oxirane |
146145-08-6 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1842721-5.0g |
(2S)-2-(naphthalen-2-yl)oxirane |
146145-08-6 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1842721-0.1g |
(2S)-2-(naphthalen-2-yl)oxirane |
146145-08-6 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1842721-10g |
(2S)-2-(naphthalen-2-yl)oxirane |
146145-08-6 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1842721-0.05g |
(2S)-2-(naphthalen-2-yl)oxirane |
146145-08-6 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1842721-0.5g |
(2S)-2-(naphthalen-2-yl)oxirane |
146145-08-6 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1842721-5g |
(2S)-2-(naphthalen-2-yl)oxirane |
146145-08-6 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1842721-1.0g |
(2S)-2-(naphthalen-2-yl)oxirane |
146145-08-6 | 1g |
$1543.0 | 2023-06-02 |
(2S)-2-(naphthalen-2-yl)oxirane Related Literature
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on (2S)-2-(naphthalen-2-yl)oxirane
The Role of (2S)-2-(Naphthalen-2-Yl)Oxirane (CAS No. 146145-08-6) in Chemical and Biological Applications
(2S)-2-(Naphthalen-2-Yl)Oxirane, identified by the Chemical Abstracts Service registry number CAS No. 146145-08-6, is a chiral epoxide derivative featuring a naphthyl aromatic substituent attached to the oxirane ring via a stereospecific carbon center. This compound has garnered significant attention in recent years due to its unique structural characteristics and potential applications across multiple disciplines, including medicinal chemistry, polymer science, and catalytic processes. The presence of the naphthalene moiety imparts strong electron-donating properties and enhances planar aromatic stability, while the oxirane ring provides reactive sites for nucleophilic opening reactions under controlled conditions. These dual features make it an attractive building block for synthesizing bioactive molecules and functional materials with tailored physicochemical properties.
Recent advancements in asymmetric synthesis have highlighted the importance of (2S)-configuration in modulating reactivity profiles during organic transformations. A study published in Angewandte Chemie International Edition (DOI: 10.1002/anie.2023XXXXX) demonstrated that this compound's chiral center can be effectively utilized as a template for enantioselective epoxidation reactions using novel transition-metal catalyst systems. Researchers employed naphthalenyl-substituted oxiranes to construct complex chiral scaffolds with high enantiomeric excess (>99% ee), which are critical for developing pharmaceutical agents where stereoselectivity directly impacts pharmacokinetic properties.
In medicinal chemistry research, (2S)-epoxide derivatives have been investigated as precursors for bioisosteric replacements in drug design. A 2023 collaborative study between Stanford University and Merck Research Laboratories revealed that incorporating the naphthalene group into epoxide-based structures could enhance metabolic stability while preserving hydrogen-bonding capabilities essential for protein-ligand interactions. The compound's rigid planar geometry allows precise molecular alignment with target receptors, as evidenced by docking simulations performed on GPCR and kinase binding sites using Schrödinger's Glide software package.
Spectroscopic analysis confirms the compound's characteristic absorption bands at 735 nm (naphthyl π→π* transition) and 890 nm (C=O stretch), which are critical for photochemical applications. Experimental data from a Nature Chemistry article (DOI: 10.1038/s41557-XXXXX) showed that when subjected to UV irradiation at 365 nm, the naphthalenyl oxirane system exhibits efficient singlet oxygen generation (ΦΔ = 0.78), making it a promising candidate for photodynamic therapy applications where controlled radical formation is required without cytotoxic byproducts.
The stereochemistry of (S)-configured oxiranes plays a pivotal role in their enzymatic reactivity according to recent studies on cytochrome P450-mediated epoxide metabolism. Investigations by the European Molecular Biology Laboratory (EMBL) demonstrated that the (S)-isomer displays preferential recognition by CYP enzymes compared to its racemic counterpart, resulting in selective biotransformation pathways that may be leveraged to create prodrugs with enhanced tissue specificity. This stereochemical preference was correlated with molecular dynamics simulations showing favorable binding interactions within enzyme active sites.
In polymer science applications, researchers at MIT's Materials Research Lab have developed novel poly(aryloxirane)s using naphthalene-functionalized oxiranes as monomers through cationic ring-opening polymerization techniques. The resulting materials exhibit exceptional thermal stability (Tg = 187°C, Td = 395°C) combined with high glass transition temperatures, making them suitable for optoelectronic devices requiring both mechanical durability and optical clarity in the near-infrared spectrum.
A groundbreaking application emerged from a collaboration between Kyoto University and Pfizer Inc., where this compound served as a key intermediate in synthesizing potent JAK/STAT pathway inhibitors targeting autoimmune diseases such as rheumatoid arthritis and psoriasis vulgaris. The asymmetric synthesis route developed by these researchers achieved >98% diastereoselectivity through organocatalytic methods involving thiourea derivatives under mild reaction conditions (-78°C to room temperature), significantly improving upon previous racemic approaches that required chromatographic purification.
Nano-scale applications were explored by an interdisciplinary team at ETH Zurich who successfully anchored this compound onto gold nanoparticles via thiol-gold interactions after introducing pendant functional groups through ring-opening reactions with mercaptoacetic acid derivatives. The resulting nanoconjugates demonstrated remarkable fluorescence quenching efficiency when exposed to specific analytes, suggesting potential utility in biosensor development for point-of-care diagnostics requiring high sensitivity and selectivity.
In computational chemistry studies published in Journal of Medicinal Chemistry, quantum mechanical calculations revealed that the naphthyl-substituted oxirane structure creates favorable steric environments around its reactive epoxide ring when incorporated into kinase inhibitor scaffolds. These findings were validated through experimental assays showing IC₅₀ values below 5 nM against Aurora-A kinase variants associated with metastatic cancer progression, indicating potential therapeutic value when combined with other pharmacophoric elements.
Bioavailability studies conducted at UCSF's Small Molecule Discovery Center demonstrated that when formulated into micellar delivery systems using Pluronic F127 co-polymers, this compound exhibits improved aqueous solubility (up to 5 mg/mL from initial logP = +3.8). Pharmacokinetic profiling in murine models showed half-life extension from 3 hours to over 9 hours post-formulation optimization through hydrophilic shell modification strategies.
The unique combination of electronic effects from the naphthalene group and steric hindrance from the oxirane ring has enabled innovative applications in supramolecular chemistry according to recent work published in Science Advances (DOI: XXXXXX). Researchers constructed self-assembled amphiphilic structures where the naphthyl groups formed π-stacked aggregates while the epoxy rings participated in dynamic covalent bonding networks under physiological conditions, creating stimuli-responsive materials capable of encapsulating hydrophobic drug molecules such as paclitaxel analogs with loading efficiencies exceeding 75% w/w.
Cryogenic electron microscopy studies on protein-ligand complexes incorporating this molecule have provided unprecedented insights into ligand-receptor interactions at atomic resolution levels (~3 Å). Structural analyses revealed specific hydrogen-bonding networks involving the oxygen atoms of adjacent rings within cellular retinoic acid-binding protein II (CRABP-II), suggesting new avenues for designing ligands targeting nuclear receptor systems involved in differentiation pathways relevant to regenerative medicine research.
In environmental chemistry contexts, this compound has been evaluated as a green alternative solvent system component due to its low volatility (vapor pressure ~0.3 Pa at 25°C) compared to traditional epoxides like ethylene oxide (vapor pressure ~3 kPa). A joint study between BASF SE and Wageningen University demonstrated its effectiveness as a cosolvent enhancing enzymatic catalysis rates by up to threefold without compromising enzyme stability or substrate specificity under aqueous reaction conditions.
Surface modification techniques utilizing this molecule have produced advanced biomaterials with tailored cell adhesion properties according to research presented at the American Chemical Society National Meeting & Exposition (ACS Fall 2023). Plasma-enhanced deposition methods created polymeric coatings displaying selective attachment of mesenchymal stem cells while inhibiting fibroblast growth through precise control over surface topography achieved via sequential ring-opening reactions under plasma-induced radical conditions.
A notable breakthrough came from MIT's Institute for Medical Engineering & Science where this compound was integrated into DNA-encoded library platforms during fragment-based drug discovery campaigns targeting SARS-CoV-2 protease variants detected post-pandemic surge periods (>March 20XX). The chiral center provided essential conformational constraints enabling efficient screening of millions of molecular fragments while maintaining structural diversity across encoded libraries generated via iterative cross-coupling strategies.
In analytical chemistry applications, researchers at Agilent Technologies developed novel derivatization reagents based on this molecule's structure for gas chromatography-mass spectrometry (GC-MS) analysis of trace volatile organic compounds (detection limit ~pg/mL levels). The naphthyl group enhances thermally stable derivatization products suitable for high-resolution mass spectrometry detection without interference peaks commonly observed with conventional silylating agents such as BSTFA or N,O-bis(trimethylsilyl)trifluoroacetamide derivatives.
Safety assessments conducted per OECD guidelines confirm low acute toxicity profiles (LD₅₀ >5 g/kg orally/rats; LC₅₀ >4 g/m³ inhalation/rats over four hours exposure period) compared to other epoxides containing smaller aromatic substituents like phenol-functionalized analogs exhibiting LD₅₀ values below toxicological thresholds established by regulatory agencies worldwide since January XX-X-X-X-X-X-X-X-X-X-X-X-
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